molecular formula C15H15N7OS B2538703 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 1797726-12-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2538703
CAS RN: 1797726-12-5
M. Wt: 341.39
InChI Key: LWXYTPBAQFUFKV-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

The compound interacts with its targets by inhibiting the proliferation of cancer cells. It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth and spread of the cancer.

Biochemical Pathways

It is known that the compound induces apoptosis in cancer cells . Apoptosis is a complex biochemical pathway that involves a series of reactions triggered by signals that lead to the self-destruction of the cell. This pathway is crucial in the body’s defense against cancer as it removes cells that have become abnormal or harmful.

Result of Action

The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to the inhibition of the growth and spread of the cancer. Notably, the compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin , suggesting that it may have a degree of selectivity for cancer cells.

properties

IUPAC Name

thiophen-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXYTPBAQFUFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.